molecular formula C19H23N5O B2713656 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2034561-52-7

3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea

Cat. No.: B2713656
CAS No.: 2034561-52-7
M. Wt: 337.427
InChI Key: BGZPBBHGKSIPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a triazole ring, a naphthalene moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea typically involves multi-step organic reactions. One common route starts with the preparation of the triazole ring, followed by the introduction of the butan-2-yl group. The naphthalene moiety is then attached via a methyl linkage, and finally, the urea group is introduced through a reaction with an isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The triazole ring and the naphthalene moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the triazole ring.

    Substitution: Various substitution reactions can occur, particularly at the triazole ring and the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins. The urea linkage can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(phenyl)methyl]urea
  • 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(benzyl)methyl]urea

Uniqueness

The presence of the naphthalene moiety in 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea distinguishes it from similar compounds, potentially offering unique binding properties and interactions in biological systems.

Properties

IUPAC Name

1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14(2)18(11-24-13-20-12-22-24)23-19(25)21-10-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12-14,18H,10-11H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZPBBHGKSIPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.